2-Morpholin-4-yl-2-phenylethanol
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Overview
Description
2-Morpholin-4-yl-2-phenylethanol is an organic compound with the molecular formula C12H17NO2 It features a morpholine ring attached to a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-2-phenylethanol typically involves the reaction of morpholine with phenylacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Morpholine and phenylacetaldehyde.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated systems can be employed to enhance the yield and purity of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Acidic or basic catalysts for substitution and condensation reactions.
Major Products
Oxidation: Formation of phenylacetone or benzaldehyde derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of substituted phenylethanol derivatives.
Condensation: Formation of larger organic molecules with extended carbon chains.
Scientific Research Applications
2-Morpholin-4-yl-2-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-2-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Morpholin-4-yl-2-phenylethanol can be compared with other similar compounds, such as:
2-Morpholin-4-yl-1-phenylethanol: Similar structure but with a different position of the hydroxyl group.
2-Morpholin-4-yl-2-phenylpropanol: Similar structure but with an additional methyl group on the carbon chain.
2-Morpholin-4-yl-2-phenylbutanol: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-morpholin-4-yl-2-phenylethanol |
InChI |
InChI=1S/C12H17NO2/c14-10-12(11-4-2-1-3-5-11)13-6-8-15-9-7-13/h1-5,12,14H,6-10H2 |
InChI Key |
DWRQJSYKHGJWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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